Artochamin C

Description

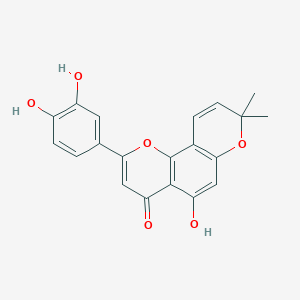

Structure

3D Structure

Properties

Molecular Formula |

C20H16O6 |

|---|---|

Molecular Weight |

352.3 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethylpyrano[2,3-h]chromen-4-one |

InChI |

InChI=1S/C20H16O6/c1-20(2)6-5-11-17(26-20)9-15(24)18-14(23)8-16(25-19(11)18)10-3-4-12(21)13(22)7-10/h3-9,21-22,24H,1-2H3 |

InChI Key |

QNSVTPUDNHNRQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2OC(=CC3=O)C4=CC(=C(C=C4)O)O)O)C |

Origin of Product |

United States |

Origin, Isolation, and Biosynthesis of Artochamin C

Biosynthetic Pathways of Artochamin C and Related Prenylated Flavonoids

The biosynthesis of prenylated flavonoids like this compound is a multi-step process that begins with common primary metabolites and proceeds through a series of enzymatic modifications. The foundational structure is derived from the general flavonoid pathway, which uses amino acids such as L-phenylalanine or L-tyrosine as starting materials mdpi.com. The key modification that defines this subclass of compounds is the attachment of one or more isoprenoid units, a process known as prenylation mdpi.comresearchgate.net.

The formation of the complex structure of this compound and its relatives is thought to involve both enzymatic and non-enzymatic steps. The core flavonoid skeleton is first assembled and then decorated with prenyl groups.

Prenylation Pathways: The addition of the characteristic γ,γ-dimethylallyl (prenyl) groups to the flavonoid scaffold is a crucial step. This reaction is catalyzed by prenyltransferase enzymes, which transfer a five-carbon prenyl group from a donor molecule, dimethylallyl pyrophosphate (DMAPP), to the flavonoid core mdpi.comresearchgate.net. This enzymatic process is responsible for the initial structural diversity among prenylated flavonoids, as the enzymes exhibit specificity for the position of attachment on the flavonoid ring system mdpi.com. Prenylation enhances the lipophilicity of the flavonoid molecule, which is believed to increase its affinity for biological membranes mdpi.comresearchgate.net.

Non-Enzymatic Mechanisms: While the initial prenylation is enzymatic, subsequent complex cyclizations, particularly in related compounds like artochamins H, I, and J, may occur through non-enzymatic routes. Research on these related molecules provides insight into the potential final steps for this compound's formation. One hypothesis suggests that a stilbene-like precursor, such as artochamin F, could undergo further reactions to form the more complex cyclobutane-containing structures found in other artochamins vulcanchem.comnih.gov.

Several mechanisms for this transformation have been proposed:

Formal [2+2] Cycloaddition: An initial proposal suggested a thermal [2+2] cycloaddition reaction could form the cyclobutane (B1203170) ring system vulcanchem.comnih.gov. However, the conditions required for such a reaction are often harsh and considered less likely to occur in nature nih.gov.

Stepwise Diradical Mechanism: An alternative pathway involves a stepwise diradical mechanism nih.govorganic-chemistry.org.

Ionic Mechanism via o-Quinone: The most favored proposed mechanism involves the oxidation of a catechol moiety on the precursor molecule to an o-quinone, likely an enzyme-mediated step. This highly reactive intermediate could then undergo a spontaneous (non-enzymatic) intramolecular cyclization nih.gov. This pathway is considered more biologically plausible. The isolation of some related artochamins as racemic mixtures (a 50:50 mix of stereoisomers) strongly supports a non-enzymatic final step, as enzyme-catalyzed reactions are typically stereospecific and would yield a single isomer nih.govorganic-chemistry.org.

The biosynthesis can be broken down into distinct enzymatic and chemical transformations that lead to the final structure of this compound and its relatives.

Enzymatic Steps: The assembly of prenylated flavonoids is initiated by a series of well-understood enzymatic reactions. These steps build the basic flavonoid structure before the characteristic prenylation occurs.

| Enzymatic Step | Enzyme(s) | Function | Reference |

| Phenylpropanoid Pathway | Phenylalanine ammonia (B1221849) lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-coumarate-CoA ligase (4CL) | Convert L-phenylalanine into 4-coumaroyl-CoA, a key precursor for all flavonoids. | mdpi.com |

| Flavonoid Skeleton Formation | Chalcone synthase (CHS), Chalcone isomerase (CHI), etc. | Condense 4-coumaroyl-CoA with malonyl-CoA to form the basic C6-C3-C6 flavonoid skeleton. | mdpi.com |

| Prenylation | Flavonoid Prenyltransferases (PTs) | Catalyze the transfer of a prenyl group from dimethylallyl pyrophosphate (DMAPP) to the flavonoid nucleus. This is the defining step for this class of compounds. | mdpi.comresearchgate.net |

| Oxidation to Catechol | Cytochrome P450 monooxygenases | May be involved in creating the catechol (ortho-dihydroxy) structure that is a prerequisite for the proposed non-enzymatic cyclization. | nih.gov |

Chemical (Non-Enzymatic) Steps: Following the enzymatic construction and modification of the prenylated flavonoid precursor, the final intricate ring systems of some related artochamins are likely formed through spontaneous chemical reactions.

| Proposed Chemical Step | Mechanism | Description | Reference |

| Intramolecular Cyclization | Ionic Mechanism | Following enzymatic oxidation to a reactive o-quinone, the molecule undergoes a spontaneous intramolecular reaction to form complex ring structures. | nih.gov |

This combination of precise enzymatic control followed by spontaneous chemical rearrangement highlights the elegant efficiency of natural product biosynthesis.

Chemical Synthesis and Analogues of Artochamin C

Total Synthesis Approaches for Artochamin C and Related Artochamins (e.g., Artochamins F, H, I, J)

The total synthesis of this compound and its congeners, such as Artochamins F, H, I, and J, has been a subject of considerable interest. These efforts have led to the development of elegant and efficient strategies to construct their complex polycyclic frameworks.

A common retrosynthetic strategy for the artochamin family involves dissecting the complex structure into simpler, more readily available starting materials. nih.gov A key disconnection often targets the central stilbene (B7821643) or cyclobutane (B1203170) core, recognizing a potential biosynthetic relationship where a stilbene precursor could lead to the cyclobutane-containing structures via a formal [2+2] cycloaddition. nih.gov

For instance, the synthesis of Artochamins H, I, and J often converges on a common intermediate that possesses the characteristic bicyclo[3.2.0]heptane ring system. nih.gov This intermediate can then be elaborated to the final natural products through a series of functional group manipulations. nih.gov A notable retrosynthetic approach for Artochamin J involves a boronic ester-enabled photosensitized [2+2] cycloaddition, highlighting the use of modern synthetic methods to forge the core structure. vulcanchem.comacs.org

The synthesis of Artochamin F, a stilbene-type natural product, has been approached through the coupling of two smaller phenolic units. organic-chemistry.org Key intermediates in these syntheses often include appropriately protected phenolic aldehydes and phosphonium (B103445) salts for subsequent olefination reactions. nih.gov

Table 1: Key Retrosynthetic Disconnections and Intermediates

| Target Compound(s) | Key Disconnection Strategy | Key Intermediates |

| Artochamins H, I, J | Formal [2+2] cycloaddition | Stilbene precursor, bicyclo[3.2.0]heptane core |

| Artochamin J | Photosensitized [2+2] cycloaddition | Alkenylboronic esters, allylic alcohols, cyclobutylboronates |

| Artochamin F | Olefination | Phenolic aldehydes, phosphonium salts |

A variety of strategic bond-forming reactions have been employed in the synthesis of artochamins. Cascade reactions, where multiple transformations occur in a single pot, have proven to be particularly efficient. organic-chemistry.org

Claisen Rearrangement: Microwave-promoted Claisen rearrangements have been utilized to install prenyl groups at specific positions on the flavonoid scaffold, a key step in the synthesis of this compound. sioc-journal.cn A tandem sequence involving two consecutive Claisen rearrangements has also been a cornerstone in the synthesis of the artochamin skeleton. organic-chemistry.org

[2+2] Cycloadditions: The construction of the cyclobutane ring found in Artochamins H, I, and J has been a focal point. Formal thermal [2+2] cycloadditions of stilbene precursors have been successfully demonstrated, often under microwave irradiation. nih.govorganic-chemistry.org More recently, photosensitized [2+2] cycloadditions, particularly those enabled by boronic esters, have emerged as a powerful and stereocontrolled method for creating the cyclobutane core. vulcanchem.comnih.gov This approach allows for the reaction to proceed in an intramolecular fashion with high levels of stereo- and regiocontrol. nih.gov Nickel-catalyzed photochemical [2+2] cycloadditions have also been developed for the synthesis of chiral cyclobutane derivatives. chinesechemsoc.org

Julia-Kocienski Olefination: This olefination has been a reliable method for constructing the stilbene moiety present in Artochamin F. organic-chemistry.orgresearchgate.net It offers advantages in terms of functional group tolerance and can provide good E/Z selectivity.

Wittig Coupling: The Wittig reaction has also been explored for the formation of the stilbene double bond in the synthesis of artochamins. organic-chemistry.orgwikipedia.org This classic olefination method provides a convergent approach to link the two aromatic halves of the molecule.

Achieving the correct stereochemistry and regioselectivity is paramount in the synthesis of complex natural products like the artochamins. youtube.commasterorganicchemistry.com

In the context of [2+2] cycloadditions, the use of a temporary tether between an alcohol and a boronate has been shown to enable a highly regio- and stereoselective reaction. nih.gov This strategy forces the reaction to proceed in an intramolecular fashion, thus exerting significant control over the stereochemical outcome. nih.gov The geometry of cyclic intermediates, such as iodonium (B1229267) ions in dihalogenation reactions, can also be a determining factor for regioselectivity. nih.gov

For additions to alkenes, the choice of reagents and reaction conditions dictates the regioselectivity, with reactions proceeding via Markovnikov or anti-Markovnikov addition. ddugu.ac.in In the synthesis of artochamins, the inherent reactivity of the starting materials and intermediates is carefully considered to direct bond formation to the desired position. youtube.com For example, in electrophilic additions to unsymmetrical alkynes, steric and electronic factors of the substituents play a crucial role in determining the regiochemical outcome. nih.gov

Strategic Bond Formations (e.g., Claisen rearrangement, [2+2]-cycloadditions, Julia-Kocienski olefination, Wittig coupling)

Synthetic Methodologies for this compound Derivatives and Analogues

The development of synthetic routes to artochamins has also opened avenues for the creation of derivatives and analogues, which are crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

The modular nature of many artochamin syntheses allows for the introduction of structural diversity. nsf.gov One powerful strategy involves the use of versatile synthetic intermediates that can be readily modified. For example, cyclobutylboronates, generated through photosensitized [2+2] cycloadditions, are valuable intermediates because the C-B bond can be easily converted to a wide range of other functional groups. nih.govnih.gov

Another approach to diversification is through late-stage functionalization, where modifications are made to the core scaffold in the final steps of the synthesis. This can include reactions like C-H activation to introduce new substituents. Furthermore, the use of multicomponent reactions, such as a three-component synthesis of pyridylacetic acid derivatives, provides a rapid means to generate a library of analogues. whiterose.ac.uk Crop diversification strategies, while from a different field, conceptually mirror the chemical approach of creating a variety of related structures to assess their properties. researchgate.net

The core structure, or "scaffold," of this compound can be modified to create novel molecular frameworks with potentially improved properties. croucher.org.hk This can involve replacing parts of the molecule with other chemical motifs, a strategy known as "scaffold hopping." biosolveit.de For instance, the flavonoid core could be altered, or the cyclobutane ring in related artochamins could be replaced with other ring systems.

The development of new synthetic methods is crucial for creating these modified scaffolds. For example, the synthesis of borylated bicyclo[2.1.1]hexanes via crossed [2+2]-cycloaddition provides access to a new class of scaffolds that could be incorporated into artochamin-like structures. nih.gov Additionally, the modification of polymer scaffolds for applications in tissue engineering, while a different context, demonstrates the importance of scaffold design and functionalization in achieving desired properties. umich.edunih.govrsc.org The synthesis of previously inaccessible molecular scaffolds, such as four-membered rings containing boron, can also provide novel building blocks for drug discovery. croucher.org.hk

Biological Activities and Mechanistic Investigations of Artochamin C

In Vitro Pharmacological Investigations

Cytotoxic and Anticancer Activity Spectrum in Cell Lines

Artochamin C has demonstrated notable cytotoxic effects against a variety of human tumor cell lines. Research indicates that its potency varies across different cancer types. It has shown more significant activity against breast adenocarcinoma (MCF-7), ovarian carcinoma (1A9), ileocecal carcinoma (HCT-8), and melanoma (SK-MEL-2) cell lines. researchgate.netnih.gov In contrast, its cytotoxic effects were found to be less potent against lung carcinoma (A549), epidermoid carcinoma of the nasopharynx (KB), and its drug-resistant variant (KB-VIN). researchgate.net

Table 1: Cytotoxic Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Activity Level |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | More Potent researchgate.netnih.gov |

| 1A9 | Ovarian Carcinoma | More Potent researchgate.netnih.gov |

| HCT-8 | Ileocecal Carcinoma | More Potent researchgate.netnih.gov |

| SK-MEL-2 | Melanoma | More Potent researchgate.netnih.gov |

| A549 | Lung Carcinoma | Less Potent researchgate.net |

| KB | Epidermoid Carcinoma | Less Potent researchgate.net |

Antibacterial Activity Spectrum

The antibacterial properties of this compound have been investigated against both Gram-positive and Gram-negative bacteria. Studies have shown it to be a potent antibacterial agent. researchgate.net It has exhibited significant activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values ranging from 4.1 µg/mL to 6.7 µg/mL. researchgate.netsysrevpharm.org Notably, E. coli was identified as the most susceptible strain in one study. The compound's broad-spectrum antibacterial activity suggests its potential as a lead compound for the development of new antimicrobial agents. researchgate.net

Table 2: Antibacterial Spectrum of this compound

| Bacterial Strain | Gram Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 4.1 - 6.7 researchgate.netsysrevpharm.org |

| Bacillus subtilis | Gram-positive | 4.1 - 6.7 researchgate.netsysrevpharm.org |

| Escherichia coli | Gram-negative | 4.1 - 6.7 researchgate.netsysrevpharm.org |

| Klebsiella pneumoniae | Gram-negative | 4.1 - 6.7 researchgate.netsysrevpharm.org |

Other Reported Biological Activities

Beyond its cytotoxic and antibacterial effects, this compound has been associated with other important biological activities. These include anti-inflammatory, antioxidant, and tyrosinase inhibitory effects. researchgate.netontosight.ai The antioxidant properties of flavonoids like this compound are often attributed to their chemical structure, which enables them to scavenge free radicals. researchgate.netjmbfs.org Furthermore, the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis, suggests a potential application in cosmetics and for treating hyperpigmentation disorders. researchgate.netnih.govnih.govresearchgate.net

Mechanistic Elucidation of Biological Actions

Cellular and Molecular Target Identification

The biological activities of this compound are underpinned by its interactions with specific cellular and molecular targets. As an antineoplastic agent, it is understood to interfere with processes essential for tumor cell survival and proliferation. nih.gov While the precise targets of this compound are still under comprehensive investigation, the general mechanisms for flavonoids often involve the modulation of various proteins and signaling molecules critical for cancer cell function. The identification of these specific targets is a crucial area of ongoing research to fully understand its therapeutic potential. jcancer.org

Signaling Pathway Modulation

One of the key mechanisms through which this compound and other flavonoids may exert their anticancer effects is by modulating critical signaling pathways that regulate cell death, such as apoptosis. The TNF-related apoptosis-inducing ligand (TRAIL) pathway is a significant focus in cancer research because of its ability to selectively induce apoptosis in cancer cells. nih.govnih.govencyclopedia.pub This pathway is initiated by the binding of TRAIL to its death receptors, DR4 and DR5, leading to the formation of the death-inducing signaling complex (DISC) and subsequent activation of caspases that execute apoptosis. nih.govoncotarget.comijbs.com While direct evidence linking this compound to the TRAIL-mediated apoptosis pathway is still emerging, the known pro-apoptotic effects of flavonoids suggest this as a plausible mechanism of action that warrants further investigation.

Proposed Mechanisms of Action (e.g., cellular membrane effects for antimicrobial activity)

The diverse biological activities of this compound have prompted investigations into its underlying mechanisms of action. Research suggests that its efficacy, particularly as an antimicrobial and anti-inflammatory agent, may be attributed to its interactions with cellular membranes and other key cellular processes.

Antimicrobial Mechanisms

The antimicrobial properties of this compound and other prenylated flavonoids are believed to stem from several interconnected mechanisms, with effects on the cellular membrane being a primary focus of investigation.

Cellular Membrane Disruption

A significant proposed mechanism for the antibacterial action of this compound is the disruption of the cytoplasmic membrane's integrity and function. researchgate.netnih.gov This hypothesis is supported by the structural characteristics of prenylated flavonoids. The presence of a prenyl group on the flavonoid skeleton, as seen in this compound, increases the molecule's lipophilicity. researchgate.netmdpi.com This enhanced hydrophobicity is thought to facilitate the compound's ability to penetrate the bacterial cell membrane, thereby improving its access to and interaction with molecular targets within the membrane or the cell. researchgate.netnih.gov

The interaction of prenylated flavonoids with the bacterial membrane can lead to several detrimental effects. Some studies on related compounds suggest a direct interaction with peptidoglycan, a crucial component of the bacterial cell wall. nih.gov This interaction can compromise the structural integrity of the cell, leading to lysis and death. Furthermore, the accumulation of these lipophilic molecules within the lipid bilayer can alter membrane fluidity and disrupt essential functions such as transport and respiratory processes that are localized to the membrane.

Other Potential Antimicrobial Mechanisms

While membrane disruption is a key theory, other mechanisms have been proposed for prenylated flavonoids that may also contribute to the antimicrobial action of this compound:

Inhibition of Nucleic Acid Synthesis: Some flavonoids have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication. researchgate.netnih.govmdpi.com By binding to this enzyme, the compounds can effectively halt bacterial proliferation.

Inhibition of Energy Metabolism: Another proposed mechanism is the inhibition of ATP synthase, which is vital for generating cellular energy in the form of ATP. mdpi.com By disrupting energy metabolism, the flavonoid can induce a state of metabolic collapse within the bacterial cell.

Inhibition of Efflux Pumps: Certain flavonoids can inhibit bacterial efflux pumps, which are membrane proteins that expel antibiotics from the cell, conferring resistance. mdpi.com By blocking these pumps, this compound could potentially enhance the efficacy of other antimicrobial agents or exert its own effects more potently.

The following table summarizes the reported minimum inhibitory concentrations (MICs) of this compound against various bacteria, indicating its potency.

| Bacterium | Minimum Inhibitory Concentration (MIC) |

| Klebsiella pneumoniae | 4.1 µg/mL - 6.7 µg/mL |

| Bacillus subtilis | 4.1 µg/mL - 6.7 µg/mL |

| Escherichia coli | 4.1 µg/mL - 6.7 µg/mL |

| Staphylococcus aureus | 4.1 µg/mL - 6.7 µg/mL |

| Data sourced from White et al., 2011, as cited in sysrevpharm.org. |

Anti-inflammatory Mechanisms

Membrane Stabilization

A key in vitro mechanism proposed to explain the anti-inflammatory activity of compounds like this compound is the stabilization of cellular membranes, particularly those of red blood cells (RBCs) and lysosomes. sysrevpharm.orgnih.govmdpi.com The membrane of red blood cells is structurally analogous to the lysosomal membrane. sysrevpharm.orgnih.govmdpi.com During an inflammatory response, lysosomes can become destabilized and release their contents, which include various hydrolytic enzymes that can cause damage to surrounding tissues and perpetuate the inflammatory cascade. nih.gov

By stabilizing these membranes, this compound may prevent the release of these pro-inflammatory mediators. sysrevpharm.org This membrane-stabilizing effect is often assessed in vitro by measuring the inhibition of heat- or hypotonicity-induced hemolysis of red blood cells. The ability of a compound to protect RBCs from lysis is considered indicative of its potential to stabilize lysosomal membranes and thus exert an anti-inflammatory effect. nih.govd-nb.info Studies on ethanol (B145695) extracts containing this compound have demonstrated such membrane-stabilizing properties, suggesting this as a plausible mechanism for its observed anti-inflammatory activities. sysrevpharm.org

Structure Activity Relationship Sar Studies of Artochamin C

Elucidation of Critical Structural Features for Bioactivity

The potency and selectivity of Artochamin C's bioactivity are determined by the specific arrangement of its substituent groups, including its characteristic prenyl-derived pyran ring and hydroxyl groups.

Prenylation is a key modification in many bioactive flavonoids, often enhancing their affinity for biological membranes and interaction with protein targets. researchgate.net this compound is a pyranoisoflavone, featuring a dimethyl-2H-pyran ring fused to the A-ring of the flavonoid scaffold. mdpi.com This structure is the result of the cyclization of a prenyl group, a common feature in related compounds from Artocarpus species.

The nature and position of prenyl substituents significantly modulate cytotoxic activity. Studies comparing this compound with other flavonoids from the same sources provide direct insight into these structural effects. For instance, this compound was found to be more potent against several human tumor cell lines, including breast adenocarcinoma (MCF-7), ovarian carcinoma (1A9), and melanoma (SK-MEL-2), than the related compound Artocarpin (B207796). researchgate.net Artocarpin possesses two open-chain isoprenyl groups at the C-3 and C-6 positions, whereas this compound has a cyclized prenyl group forming the pyran ring. researchgate.net While this compound showed higher potency in specific cell lines, Artocarpin displayed weaker but broader inhibitory effects. researchgate.net

Conversely, a comparison with Artocarpesin, another related flavonoid, suggests that the presence of the second prenyl group that forms the pyran ring at position C-8 in this compound can lead to a reduction in both cytotoxic and antiplasmodial activities. gjournals.org This indicates that while prenylation is important, the specific conformation—whether as a cyclized ring or an open chain—and its location on the flavonoid core are critical determinants of potency and specificity.

| Compound | Key Structural Features | Relative Cytotoxic Activity Summary |

|---|---|---|

| This compound | Dimethylpyran ring fused to A-ring (cyclized C-8 prenyl group) | Potent against MCF-7, 1A9, HCT-8, and SK-MEL-2 cell lines. researchgate.net Activity is reduced compared to Artocarpesin. gjournals.org |

| Artocarpin | Isoprenyl groups at C-3 and C-6 (two open chains) | Displays weak but broad-based inhibitory effects against a panel of cancer cell lines. researchgate.net |

| Artocarpesin | Single prenyl group | Shows higher cytotoxic and antiplasmodial activity compared to this compound. gjournals.org |

Beyond prenylation, the bioactivity of flavonoids is heavily influenced by the number and position of hydroxyl (-OH) groups and their stereochemical configuration. mdpi.com this compound possesses a 5-hydroxy group on the A-ring and a 3,4-dihydroxyphenyl group (a catechol moiety) as its B-ring. mdpi.comresearchgate.net

The catechol group on the B-ring is a well-established feature for conferring significant antioxidant and cytotoxic activity in flavonoids. The hydroxyl groups at positions C-3' and C-4' are critical for free radical scavenging and can play a role in interactions with biological targets. The C-5 hydroxyl group, in conjunction with the C-4 keto group, can form a hydrogen bond and is known to be important for the activity of many flavonoids. mdpi.com These functional groups are specific arrangements of atoms that define the chemical properties and reactivity of the molecule. researchgate.net

While detailed studies on the specific stereochemistry of this compound are limited, the stereochemical configuration is known to be a critical factor for the bioactivity of flavonoids in general. mdpi.com For many flavan-3-ols, for example, the stereochemistry at the C-2 and C-3 positions significantly impacts their biological effects. mdpi.com In this compound, the fusion of the pyran ring creates a rigid structure, and its three-dimensional shape is a key factor in its interaction with molecular targets.

| Cell Line | Cancer Type | Activity Level |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Potent researchgate.net |

| 1A9 | Ovarian Carcinoma | Potent researchgate.net |

| HCT-8 | Ileocecal Carcinoma | Potent researchgate.net |

| SK-MEL-2 | Melanoma | Potent researchgate.net |

| A549 | Lung Carcinoma | Less Potent researchgate.net |

| KB | Nasopharynx Epidermoid Carcinoma | Less Potent researchgate.net |

| KB-VIN | Drug-Resistant Nasopharynx Carcinoma | Less Potent researchgate.net |

Influence of Prenylation Patterns and Positions

Computational Approaches in SAR Analysis

Computational chemistry provides powerful tools for dissecting the SAR of complex molecules like this compound. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to predict and rationalize the interactions between a molecule and its biological target.

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein target, to form a stable complex. nih.gov These studies are instrumental in understanding the molecular basis of bioactivity by revealing specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex.

In the context of this compound's cytotoxicity, docking studies have been performed on series of natural flavonoid derivatives, which included this compound, to investigate their binding patterns with targets relevant to cancer, such as those in MCF-7 breast cancer cells. Such analyses help to correlate the structural features of the flavonoids with their binding affinity to key proteins involved in cancer cell proliferation and survival. For example, docking studies on flavonoids targeting the multidrug resistance protein ABCG2 (BCRP), which is overexpressed in some cancer cells, have been conducted to understand the inhibitory mechanism. These computational simulations can elucidate how the shape and electronic properties of this compound allow it to fit into the binding pocket of a target protein, providing a rationale for its observed biological effects.

QSAR is a computational technique that attempts to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates molecular descriptors—numerical values that encode structural, physical, or chemical properties—to bioactivity.

For natural flavonoid derivatives, including compounds structurally similar to this compound, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed to understand the structural requirements for cytotoxicity against MCF-7 cells. These models yielded good statistical results, indicating their predictive power. The CoMSIA model, for instance, utilized steric, electrostatic, hydrophobic, donor, and acceptor fields to identify which properties and in which regions of the molecule are critical for enhancing or diminishing activity.

Furthermore, a QSAR study on flavonoids as inhibitors of the BCRP/ABCG2 transporter revealed that hydrophobicity and shape parameters were major factors responsible for inhibitory activity, whereas hydrogen-bond donor capacity was found to be unfavorable. This finding is particularly relevant for this compound, which was evaluated in the study, and helps explain how its specific combination of a hydrophobic prenyl-derived ring and hydrogen-donating hydroxyl groups results in its net bioactivity. These models provide a guide for the rational design of new, potentially more potent analogs.

Preclinical Research Concepts and Potential Therapeutic Trajectories for Artochamin C

In Vitro Efficacy Models and Translational Relevance

The initial evaluation of a potential anticancer compound's efficacy relies on in vitro models, which utilize human cancer cell lines grown in a laboratory setting. sciopen.comnih.gov These models are crucial for high-throughput screening and for providing initial insights into a compound's activity against specific types of cancer.

Research on Artochamin C has demonstrated its cytotoxic (cell-killing) properties against a panel of human tumor cell lines. nih.govresearchgate.net A key study elucidated that this compound exhibits differential potency across various cancer types. It was found to be more potent against breast adenocarcinoma (MCF-7), ovarian carcinoma (1A9), ileocecal carcinoma (HCT-8), and melanoma (SK-MEL-2) cell lines. researchgate.net In contrast, it showed lower potency against lung carcinoma (A549), epidermoid carcinoma of the nasopharynx (KB), and a drug-resistant variant of the KB cell line (KB-VIN). researchgate.net

The translational relevance of these findings is significant. By identifying which cancer cell lines are most susceptible, in vitro studies guide future research, suggesting which cancer indications might be the most promising to pursue in subsequent preclinical and clinical development. nih.gov They also form the basis for mechanistic studies to understand how the compound works. The data from these cell-based assays provide the necessary evidence to justify moving forward with more complex and resource-intensive animal models.

| Cancer Cell Line | Cancer Type | Observed Potency of this compound |

|---|---|---|

| 1A9 | Ovarian Carcinoma | More Potent |

| MCF-7 | Breast Adenocarcinoma | More Potent |

| HCT-8 | Ileocecal Carcinoma | More Potent |

| SK-MEL-2 | Melanoma | More Potent |

| A549 | Lung Carcinoma | Less Potent |

| KB | Epidermoid Carcinoma (Nasopharynx) | Less Potent |

| KB-VIN | Drug-Resistant Epidermoid Carcinoma | Less Potent |

In Vivo Preclinical Efficacy Models (e.g., animal models of disease/injury, xenograft models)

Following promising in vitro results, the next step in preclinical evaluation is to assess efficacy in in vivo models, typically using animals. kaust.edu.sa For oncology research, the most common approach is the use of xenograft models, where human cancer cells are implanted into immunodeficient mice, leading to the formation of tumors. sciopen.commdpi.comresearchgate.netoncotarget.com These models allow researchers to evaluate a compound's ability to inhibit tumor growth in a living biological system. mdpi.comnih.gov

Currently, there are no publicly available studies detailing the evaluation of this compound in in vivo animal models. However, based on the in vitro data, a logical next step would be to utilize xenograft models derived from the sensitive cell lines, such as MCF-7 (breast cancer) or 1A9 (ovarian cancer). researchgate.net In such a study, the compound would be administered to the tumor-bearing mice, and key outcomes like tumor volume, tumor weight, and animal survival would be measured and compared to a control group. sciopen.comresearchgate.net These types of in vivo studies are critical for confirming the anticancer activity of a compound and for gathering data necessary for advancing to human clinical trials. oncotarget.comnih.gov

Concepts for Development of Investigational Therapeutic Agents

The development of an investigational therapeutic agent is a systematic process that builds upon layers of evidence. cinj.orgnih.gov For a natural product like this compound, this process begins with the foundational concepts of establishing why the compound should be effective and at what concentration it exerts its biological activity. researchgate.net

Biological plausibility for this compound as an anticancer agent is established on two primary grounds: its demonstrated cytotoxic activity and its chemical classification. The direct observation that this compound can kill multiple types of human cancer cells in vitro provides the most compelling initial evidence. nih.govresearchgate.netresearchgate.net

Furthermore, this compound is a flavonoid, a class of natural compounds well-documented for a range of biological activities, including antineoplastic effects. nih.govresearchgate.net Flavonoids are known to exert anticancer effects through various mechanisms, such as inducing apoptosis (programmed cell death), inhibiting the proliferation of cancer cells, and modulating cellular signaling pathways. nih.govnih.gov The quinone-like structure present in many flavonoids can contribute to biological activity through the generation of reactive oxygen species (ROS) or by interacting with key cellular enzymes. redalyc.org Therefore, the efficacy concept for this compound is that it functions as a cytotoxic agent, with a mechanism of action likely consistent with other bioactive flavonoids, making it a plausible candidate for further development. nih.govnih.gov

A critical step in preclinical development is to identify the concentration range at which a compound is biologically active. This information is essential for designing future experiments and for understanding the compound's potency. The in vitro cytotoxicity assays provide this initial data.

For this compound, the biologically active levels are the concentrations that were shown to be effective against the panel of cancer cell lines. Research has reported a 50% effective dose (ED50) of 2 µg/mL against the 1A9 ovarian cancer cell line. researchgate.net Another study testing this compound on MCF-7 breast cancer cells reported a 50% inhibitory concentration (IC50) in the range of <1.0 to 5.0 µg/mL. researchgate.net These values quantify the potency of this compound and serve as the identified biologically active levels in these preclinical systems. This data is fundamental for guiding dose selection in any future in vivo studies.

Future Directions and Research Opportunities

Advancements in Stereoselective Total Synthesis

The intricate structure of Artochamin C and its relatives presents considerable synthetic challenges. While the total synthesis of this compound itself is not yet widely reported, recent breakthroughs in synthesizing structurally related and complex artochamins, such as Artochamin J, illuminate a path forward. nih.govorganic-chemistry.org These advancements are crucial for providing a sustainable supply for research and enabling the creation of novel analogs.

Future synthetic strategies for this compound are likely to be inspired by these recent innovations:

Cascade Reactions: The total synthesis of Artochamins F, H, I, and J was successfully achieved using a cascade reaction sequence. organic-chemistry.orgnih.gov This powerful strategy, which involves multiple bond-forming events in a single operation, incorporated consecutive Claisen rearrangements and a formal [2+2] cycloaddition to construct the core skeleton efficiently. organic-chemistry.orgnih.gov Applying this logic could streamline the synthesis of this compound.

Photosensitized [2+2] Cycloadditions: A highly innovative strategy for constructing the cyclobutane (B1203170) motif present in related natural products like Artochamin J and Piperarborenine B involves a photosensitized [2+2] cycloaddition. vulcanchem.comacs.org This method utilizes the temporary coordination of an allylic alcohol to a boronic ester (Bpin) unit, enabling an intramolecular reaction with high stereocontrol. vulcanchem.comacs.orgresearchgate.net Such light-mediated reactions represent a significant advance, offering mild conditions and high selectivity that could be adapted for the stereoselective synthesis of this compound and its derivatives. nih.gov

C–H Functionalization: The logic of C–H functionalization offers an alternative and exciting approach for synthesizing complex cyclobutane-containing natural products. acs.org This strategy focuses on directly converting typically unreactive C–H bonds into new chemical bonds, providing a more atom-economical and efficient route to complex molecules. Exploring these methods could open new avenues for the synthesis of the this compound framework.

These advanced synthetic methodologies not only promise to make this compound more accessible but also provide the tools to generate a library of structural analogs for further biological evaluation.

Deeper Mechanistic Characterization and Target Validation

This compound is known to exhibit cytotoxicity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), ovarian carcinoma (1A9), and melanoma (SK-MEL-2). nih.govresearchgate.net However, the precise molecular mechanisms underlying this activity and the specific cellular targets remain largely uncharacterized. researchgate.netebi.ac.uk

Future research must prioritize:

Elucidation of Apoptotic Pathways: Studies on the related compound artocarpin (B207796) have shown that it can induce apoptosis through both p53-dependent and independent pathways, mediated by reactive oxygen species (ROS) and the activation of MAPK and Akt signaling. researchgate.net A crucial next step is to investigate whether this compound shares these mechanisms or operates through a distinct pathway.

Direct Target Identification: A significant gap in the current understanding is the absence of a validated protein target for this compound. ebi.ac.uk Modern chemical biology techniques, such as affinity purification-mass spectrometry and activity-based protein profiling, are essential to identify the direct binding partners of this compound within the cell. Validating these targets is a critical step toward understanding its mode of action and potential for resistance.

Mechanistic Studies for Cycloaddition: The formal [2+2] cycloaddition reaction involved in the biosynthesis and synthesis of related artochamins is mechanistically fascinating. nih.gov It has been proposed to proceed through a stepwise biradical or an ionic mechanism rather than a concerted thermal cycloaddition. organic-chemistry.org Further mechanistic studies, both computational and experimental, are needed to fully understand this transformation, which could have broader implications for synthetic chemistry. organic-chemistry.orgnih.gov

Exploration of Novel Biological Applications

While the primary focus has been on its anticancer properties, compounds from the Artocarpus genus are rich sources of flavonoids with a wide spectrum of bioactivities. researchgate.netresearchgate.net This suggests that the therapeutic potential of this compound may extend beyond oncology.

Future investigations should explore:

Antimicrobial Activity: this compound and other isolates from Artocarpus chama have been screened for activity against various bacteria, including Staphylococcus aureus and Cutibacterium acnes. researchgate.net Further evaluation of its antibacterial spectrum and mechanism could position it as a lead for developing new treatments for skin infections or drug-resistant pathogens.

Tyrosinase Inhibition: Several flavonoids from Artocarpus species are known to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis. researchgate.net this compound's potential as a tyrosinase inhibitor should be systematically explored, which could lead to applications in dermatology for treating hyperpigmentation disorders.

Anti-inflammatory Properties: Prenylated flavonoids from related species have demonstrated potent anti-inflammatory effects by inhibiting nitric oxide production. sysrevpharm.org Investigating the anti-inflammatory potential of this compound could open up therapeutic possibilities for inflammatory conditions.

A broader screening approach against a diverse panel of biological targets will be instrumental in uncovering the full therapeutic utility of this natural product.

Integration of Multi-Omics Technologies in Drug Discovery

Modern drug discovery is increasingly driven by a systems-level understanding of biology, made possible by multi-omics technologies. nashbio.com Integrating genomics, transcriptomics, proteomics, and metabolomics offers a powerful approach to accelerate research on natural products like this compound. nih.gov

Key applications include:

Target and Biomarker Discovery: By treating cancer cells with this compound and analyzing the subsequent changes in gene expression (transcriptomics) and protein levels (proteomics), researchers can gain unbiased insights into its mechanism of action. frontlinegenomics.com This can help identify its molecular target and discover biomarkers that predict sensitivity to the compound. nashbio.comfrontlinegenomics.com Single-cell multi-omics can further dissect the heterogeneous responses within a cell population. nih.gov

Pathway Analysis: Metabolomics can reveal how this compound alters cellular metabolism, providing a functional readout of its effects. When integrated with other omics data, this creates a comprehensive map of the perturbed biological pathways, offering a holistic view of the drug's impact. nih.gov

3D Genomics Integration: Recent advances in 3D genomics, which studies the spatial folding of DNA, provide another layer of information. drugdiscoverynews.com Integrating 3D genomic data can help link the compound's effects on gene expression to changes in chromatin architecture, providing deeper mechanistic insights. drugdiscoverynews.com

The application of multi-omics is not just a tool for discovery but a transformative approach that can guide the entire preclinical and clinical development process for this compound-based therapeutics. nashbio.comnih.gov

Collaborative Research Frameworks in Natural Product Science

The journey of a natural product from discovery to clinical application is complex and requires a multidisciplinary approach. sciltp.com Advancing research on this compound will be significantly enhanced by establishing robust collaborative frameworks that bring together experts from diverse fields.

Essential collaborations include:

International and Inter-institutional Partnerships: Models like the Franco-Brazilian Network on Natural Products (FB2NP) demonstrate the power of international cooperation. univ-lr.fr Such networks pool expertise in phytochemistry, organic synthesis, pharmacology, and computational biology to tackle the challenges posed by complex natural products. univ-lr.fr Similar frameworks, like the one between India's ITRA and NIPER-A, focus on validating traditional medicines through modern science, a relevant approach for a compound derived from a plant used in folk medicine. itra.ac.in

Academia-Industry Partnerships: Collaborations between academic research groups and pharmaceutical companies are vital. Academia can drive early-stage discovery and mechanistic studies, while industry provides the resources and expertise for drug development, optimization, and clinical trials.

Open Science Initiatives: Sharing data and research tools through open science platforms can accelerate progress. This includes sharing spectroscopic data for compound identification, biological screening results, and synthetic protocols, fostering a more inclusive and efficient research ecosystem.

Such collaborative frameworks are essential to harness the collective expertise needed to navigate the complexities of natural product research and translate the promise of compounds like this compound into tangible therapeutic benefits.

Interactive Data Tables

Table 1: Research Findings on this compound and Related Compounds

| Compound | Research Area | Key Finding | Reference(s) |

|---|---|---|---|

| This compound | Biological Activity | Exhibits cytotoxicity against breast, ovarian, ileocecal, and melanoma human tumor cell lines. | nih.govresearchgate.net |

| This compound | Biological Activity | Screened for antibacterial and anti-tyrosinase activity. | researchgate.net |

| Artochamins F, H, I, J | Total Synthesis | Synthesized via a cascade reaction sequence involving Claisen rearrangements and a formal [2+2] cycloaddition. | organic-chemistry.orgnih.gov |

| Artochamin J | Total Synthesis | Asymmetric total synthesis achieved using a photosensitized [2+2] cycloaddition enabled by a temporary boronic ester tether. | vulcanchem.comacs.orgnsf.gov |

| Artocarpin | Mechanism of Action | Induces p53-dependent or independent apoptosis via ROS-mediated activation of MAPK and Akt pathways in cancer cells. | researchgate.net |

| Piperarborenine B | Total Synthesis | Synthesized using the boronic ester enabled [2+2] cycloaddition strategy. | acs.orgnsf.gov |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Artochamin F |

| Artochamin H |

| Artochamin I |

| Artochamin J |

| Artocarpin |

| Piperarborenine B |

Q & A

Q. What are the established synthetic routes for Artochamin C, and what key reactions are involved?

this compound is synthesized via multi-step protocols involving:

- Aldol condensation between 2,4,6-trihydroxyacetophenone and 3,4-dihydroxybenzaldehyde to form a chalcone intermediate.

- Iodine-mediated cyclization to generate the flavone backbone.

- Microwave-assisted Claisen rearrangement of 5-O-prenylated intermediates to install the 8-C-prenyl group, a critical structural feature .

- Final steps include O-methylation and side-chain cyclization . Reaction yields and purity are optimized through solvent selection and microwave parameters (e.g., 100–150°C, 10–30 minutes) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Structural validation relies on:

- 1H and 13C NMR to assign proton and carbon environments, particularly distinguishing prenyl substituents and aromatic protons.

- Mass spectrometry (MS) for molecular ion ([M+H]+) confirmation and fragmentation patterns.

- Comparative analysis with literature data for related Artochamins (e.g., Artochamin B, J) to verify substitutions .

Q. What biological activities have been preliminarily reported for this compound, and which assay systems were used?

While direct bioactivity data for this compound are limited, structurally related compounds (e.g., Artochamin B) exhibit:

- Cytotoxicity against cancer cell lines (e.g., MCF7, HepG2) via MTT assays (IC50: 1.18–20 µg/mL) .

- Antibacterial activity against Gram-positive bacteria (e.g., Bacillus subtilis) via broth microdilution (IC50: ~25 mg/mL) . Researchers should adapt these protocols for this compound, ensuring consistent cell lines, concentration ranges, and positive controls (e.g., ellipticine for cytotoxicity) .

Advanced Research Questions

Q. How can researchers optimize microwave-assisted Claisen rearrangement conditions to enhance this compound yield and purity?

Optimization strategies include:

- Design of Experiments (DoE) to test variables like microwave power (100–300 W), solvent polarity (e.g., DMF vs. toluene), and reaction time.

- In-line monitoring via FTIR or HPLC to track intermediate formation and minimize side reactions.

- Comparison with thermal Claisen rearrangement (e.g., 12-hour reflux vs. 15-minute microwave) to assess efficiency gains .

Q. What strategies are effective in addressing stereochemical challenges during the synthesis of this compound’s cyclobutane framework?

Cyclobutane motifs in Artochamins (e.g., J) require:

- Enantioselective [2+2] photocycloadditions using chiral Sc(III) catalysts to control stereochemistry (e.g., 89% ee in model systems) .

- Radical recombination studies to resolve racemic mixtures, as non-enzymatic biosynthesis often produces equal enantiomers .

- X-ray crystallography or VCD spectroscopy to confirm absolute configurations post-synthesis .

Q. How should researchers approach conflicting bioactivity data in this compound studies, and what methodological controls are essential?

Contradictions may arise from:

- Assay variability (e.g., MTT vs. resazurin assays). Standardize protocols across labs using NIH/ATCC cell lines and CLSI guidelines for antimicrobial testing.

- Compound purity : Confirm via HPLC (>95%) to exclude impurities masking bioactivity.

- Dose-response validation : Test multiple concentrations (e.g., 0.5–128 µg/mL) and calculate IC50/EC50 values with nonlinear regression models .

Q. What mechanistic insights guide the choice of reaction conditions for key steps in this compound synthesis?

- Claisen rearrangement : Microwave conditions favor a stepwise radical mechanism over concerted pathways, evidenced by non-stereospecific outcomes in (E)/(Z)-olefin substrates .

- Cycloadditions : Triplet energy transfer from photocatalysts (e.g., Ru(bpy)3²+) enables [2+2] reactions under visible light, avoiding high thermal loads . Mechanistic studies using 18O-labeling or EPR spectroscopy are recommended to elucidate pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.